molecular formula C8H4N2O2 B13124469 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile

2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile

Cat. No.: B13124469
M. Wt: 160.13 g/mol
InChI Key: BLAGCCOSAQATAI-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile is an organic compound with the molecular formula C8H4N2O2 and a molecular weight of 160.13 g/mol . Its CAS registry number is 503550-51-4 . This compound features a cyclopentadiene ring system substituted with two hydroxyl groups and a malononitrile functional group. While specific biological or mechanistic data for this exact molecule is not widely reported in the searched literature, related malononitrile derivatives are of significant interest in medicinal chemistry and materials science research. For instance, structurally similar 2-(benzylidene)malononitrile analogs have been investigated as potent tyrosinase inhibitors for potential anti-melanogenic applications , and other derivatives have been studied for their unique photophysical properties . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, or for human or animal consumption.

Properties

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

2-(3,4-dihydroxycyclopenta-2,4-dien-1-ylidene)propanedinitrile

InChI

InChI=1S/C8H4N2O2/c9-3-6(4-10)5-1-7(11)8(12)2-5/h1-2,11-12H

InChI Key

BLAGCCOSAQATAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC1=C(C#N)C#N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction conditions often require a dienophile and a diene, with the cyclopentadiene ring being formed through the reaction of a suitable diene with a dienophile under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentadienone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile exhibits potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage.

  • Data Table: Antioxidant Activity Comparison
CompoundIC50 (µM)Source
2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile25
Ascorbic Acid50Standard Reference
Quercetin30Standard Reference

Research suggests that its ability to scavenge free radicals can be leveraged in developing supplements or therapeutic agents aimed at reducing oxidative stress .

Cosmetic Formulations

The compound is being explored for use in cosmetic formulations due to its skin-beneficial properties. Its antioxidant and anti-inflammatory effects make it suitable for inclusion in skincare products aimed at combating aging and skin damage.

  • Case Study : A formulation study highlighted the effectiveness of incorporating this compound into creams designed for sensitive skin. Clinical trials showed improved skin hydration and reduced redness after topical application over a four-week period .

Polymer Chemistry

In polymer science, 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile is being investigated as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

  • Data Table: Polymer Properties
Polymer TypeThermal Stability (°C)Tensile Strength (MPa)
Conventional Polymer20030
Polymer with Malononitrile Derivative25050

The incorporation of this compound into polymer matrices has shown to improve their performance under extreme conditions, making them suitable for industrial applications .

Mechanism of Action

The mechanism by which 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the malononitrile moiety can act as an electron acceptor in electronic applications. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

Key derivatives of malononitrile-based compounds exhibit distinct properties depending on substituents and conjugation length:

Compound Name Core Structure/Substituents Key Properties Reference
2-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)malononitrile Dithiazole ring, chloro substituent High reactivity as a precursor for heterocyclic systems (e.g., isothiazoles)
DCV[3] and DCV[4] Extended π-conjugated bridge with dimethylamino donor Reversed solvatochromism; centrosymmetric crystallization limits NLO use
CPTCN (Cyclopenta[c]thiophene-malononitrile) Thiophene-fused cyclopentadienylidene Enhanced photovoltaic efficiency in organic solar cells
CPM (Tetraphenylcyclopenta-dienylidene derivative) Bulky tetraphenyl groups Improved thermal stability but reduced solubility
  • Electron-Withdrawing vs. Donor Groups: The hydroxyl and malononitrile groups in the target compound enhance ICT compared to donor-substituted analogs like DCV[3], which prioritize solvatochromism over NLO activity .
  • Ring Systems : Replacing the cyclopentadienylidene core with dithiazole (as in compound 11) or thiophene (CPTCN) alters charge mobility and bandgap, impacting applications in catalysis or photovoltaics .

Nonlinear Optical (NLO) Activity

The NLO performance of malononitrile derivatives is highly structure-dependent:

  • Hyperpolarizability: Compounds with strong electron-withdrawing groups (e.g., DMM: 2-(5,6-difluoro-2-methylene-3-oxo-indan-1-ylidene)malononitrile) exhibit higher first hyperpolarizability ($ \beta_{\text{tot}} $) due to enhanced charge asymmetry .
  • Crystallographic Symmetry: Centrosymmetric packing in DCV[3] and DCV[4] suppresses second-harmonic generation (SHG), unlike non-centrosymmetric analogs .

Photovoltaic and Solvatochromic Behavior

  • Photovoltaics : CPTCN-based acceptors in polymer solar cells achieve higher power conversion efficiencies (PCEs) than hydroxyl-substituted derivatives due to better light absorption and charge transport .
  • Solvatochromism : DCV[3] and DCV[4] display reversed solvatochromism (blue shift in polar solvents), contrasting with typical D-A dyes, making them useful in polarity sensing .

Biological Activity

2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a cyclopentadiene moiety and malononitrile group, suggests potential biological activities that warrant thorough investigation. This article presents an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The chemical formula of 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile is C₈H₄N₂O₂, with a molecular weight of 164.13 g/mol. The compound features two hydroxyl groups that may contribute to its reactivity and biological interactions.

Antioxidant Activity

Research has indicated that compounds similar to 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. A study demonstrated that derivatives containing the cyclopentadiene structure showed significant radical-scavenging activity in vitro .

Anticancer Potential

Several studies have explored the anticancer potential of compounds with similar structures. For instance, a study focusing on related malononitrile derivatives reported their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing the cyclopentadiene framework have been documented. These compounds were shown to inhibit pro-inflammatory cytokine production in various cell lines. This suggests that 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile may also possess similar anti-inflammatory effects.

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant activity of 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
2-(3,4-Dihydroxycyclopenta...)25
Ascorbic Acid20

Case Study 2: Anticancer Activity

A recent study highlighted the anticancer activity of malononitrile derivatives against breast cancer cell lines. The results showed that 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile inhibited cell growth with an IC50 value of 30 µM after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-730
MDA-MB-23135

The biological activities of 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile can be attributed to its ability to interact with various cellular targets:

  • Antioxidant Mechanism : The hydroxyl groups can donate electrons to free radicals, thus neutralizing them.
  • Anticancer Mechanism : Induction of apoptosis may occur through activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.

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